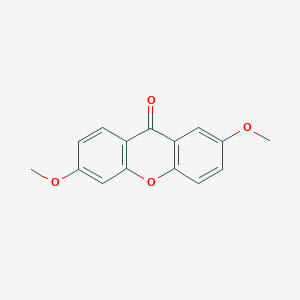![molecular formula C7H6N2O2S B14756565 Benzene, [(diazomethyl)sulfonyl]- CAS No. 1538-96-1](/img/structure/B14756565.png)
Benzene, [(diazomethyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(diazomethyl)sulfonyl]- is an organic compound that features a benzene ring substituted with a diazomethyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Benzene, [(diazomethyl)sulfonyl]- may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow techniques and advanced catalytic systems can enhance the safety and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(diazomethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the diazomethyl and sulfonyl groups.
Cycloaddition: The diazomethyl group can participate in cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide for sulfonation, nitric acid for nitration, and various oxidizing and reducing agents for redox reactions. Reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation of benzene with sulfur trioxide produces benzenesulfonic acid, while nitration with nitric acid produces nitrobenzene .
Scientific Research Applications
Benzene, [(diazomethyl)sulfonyl]- has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of biochemical pathways and the development of new diagnostic tools.
Mechanism of Action
The mechanism of action of Benzene, [(diazomethyl)sulfonyl]- involves its ability to participate in electrophilic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles . The diazomethyl group can also participate in various reactions, forming reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Benzene, [(diazomethyl)phenyl]-: This compound has a phenyl group instead of a sulfonyl group.
Benzene, [(diazomethyl)nitro]-: This compound has a nitro group instead of a sulfonyl group.
Uniqueness
Benzene, [(diazomethyl)sulfonyl]- is unique due to the presence of both the diazomethyl and sulfonyl groups, which impart distinct chemical properties and reactivity. The combination of these groups allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
1538-96-1 |
|---|---|
Molecular Formula |
C7H6N2O2S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
diazomethylsulfonylbenzene |
InChI |
InChI=1S/C7H6N2O2S/c8-9-6-12(10,11)7-4-2-1-3-5-7/h1-6H |
InChI Key |
JBFGRWKRPPOLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


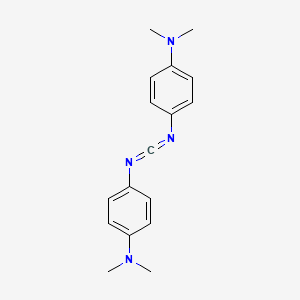
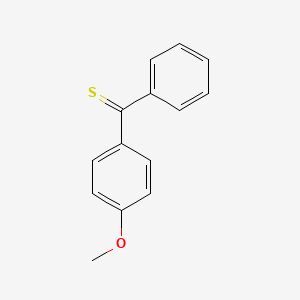
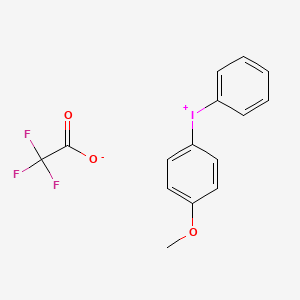
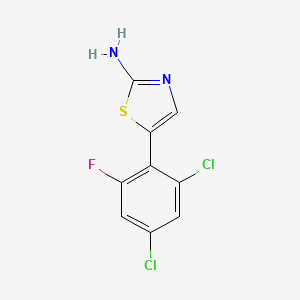
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)

![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
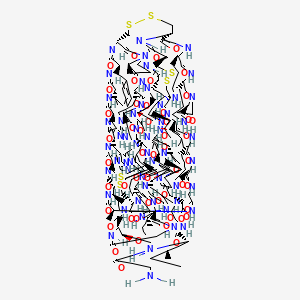
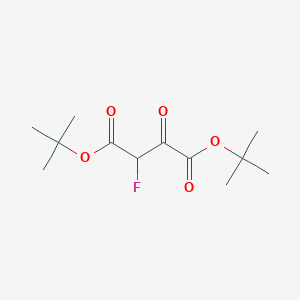
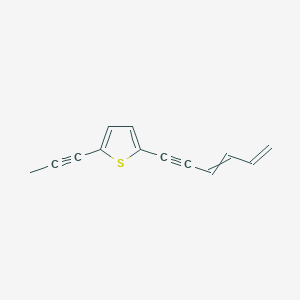
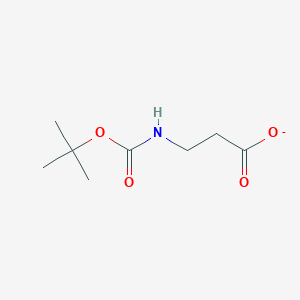
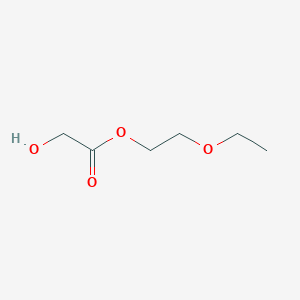
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
